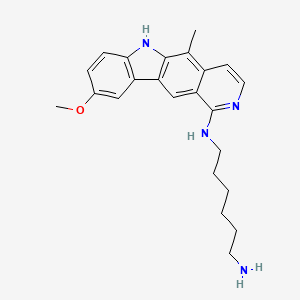
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is a complex organic compound that features a hexanediamine backbone with a substituted pyridocarbazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- typically involves multiple steps, starting with the preparation of the pyridocarbazole core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-acetyl-5-methoxy-1-phenylsulphonylindole . The final step involves the coupling of the pyridocarbazole core with 1,6-hexanediamine under specific reaction conditions, often using catalysts like Raney nickel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of polymers and as a cross-linking agent in epoxy resins.
Wirkmechanismus
The mechanism of action of 1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- involves its interaction with specific molecular targets. The pyridocarbazole moiety can intercalate into DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer therapies. Additionally, the hexanediamine backbone can interact with proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylenediamine: A simpler diamine with a hexamethylene backbone, used primarily in the production of nylon 66.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: A derivative of hexanediamine with additional methyl groups, used in various chemical syntheses.
Uniqueness
1,6-Hexanediamine, N-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is unique due to its complex structure, which combines a hexanediamine backbone with a substituted pyridocarbazole moiety. This structural complexity gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
74861-71-5 |
|---|---|
Molekularformel |
C23H28N4O |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
N'-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C23H28N4O/c1-15-17-9-12-26-23(25-11-6-4-3-5-10-24)20(17)14-19-18-13-16(28-2)7-8-21(18)27-22(15)19/h7-9,12-14,27H,3-6,10-11,24H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
DXDMBTKHMAUUTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN=C(C2=CC3=C1NC4=C3C=C(C=C4)OC)NCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


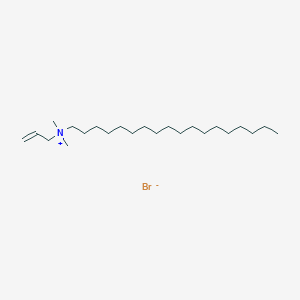

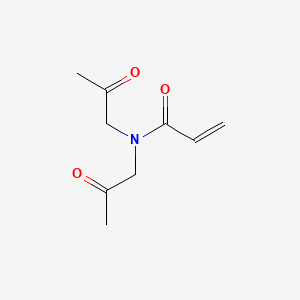

![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)

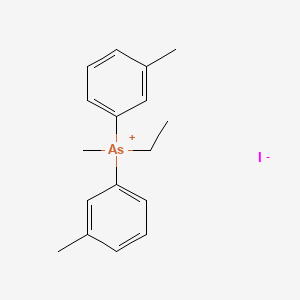

![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
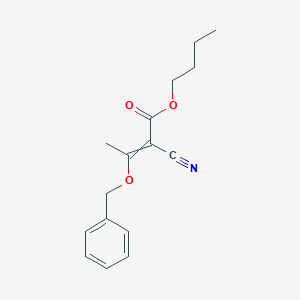
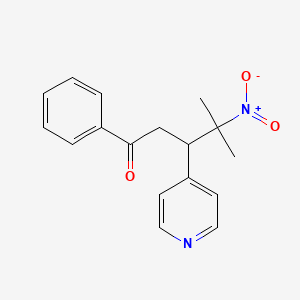
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)

